![molecular formula C20H17N3O3S B2822925 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 893990-51-7](/img/structure/B2822925.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C19H14ClN3O3S and a molecular weight of 399.851. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and evaluated for their anticancer properties2. For a detailed synthesis procedure, it would be best to refer to the original research papers or contact the supplier directly3.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H14ClN3O3S1. However, the exact structure including the arrangement of atoms and bonds would require more detailed information such as a structural formula or a crystallographic study.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Its reactivity would depend on various factors including the conditions of the reaction and the other reactants involved.Physical And Chemical Properties Analysis
The compound has a molecular weight of 399.851. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
1. Crystal Structure Analysis
- Research has shown that similar acetamide compounds exhibit a folded conformation about the methylene C atom in the thioacetamide bridge, which influences the overall molecular structure. This conformation affects the inclination of the pyrimidine ring to the benzene ring, a feature significant in crystallography and molecular design studies (Subasri et al., 2016).
2. Molecular Synthesis and Transformation
- Acetamide derivatives are involved in nucleophilic replacement reactions of sulphonates, which are critical in the transformation of various glucose derivatives into galactosamine derivatives. This process is vital in synthetic chemistry, especially in the synthesis of complex molecules (Hill & Hough, 1968).
3. Antimicrobial and Antioxidant Activities
- Newer acetamide derivatives have been synthesized and shown to exhibit antimicrobial and antioxidant activities. This application is crucial in pharmaceutical research, where new antimicrobial agents are constantly sought (Fahim & Ismael, 2019).
4. Inhibitory Effects on Enzymes and Receptors
- Certain acetamide compounds have been found to be potent inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes and receptors play critical roles in cell growth and metabolism, making these compounds relevant in cancer research and treatment (Stec et al., 2011).
5. Applications in Antitumor Research
- Research into acetamide derivatives has revealed their potential in antitumor activity. These compounds have been evaluated for their efficacy against various tumor cells, offering insights into new chemotherapeutic agents (Gangjee et al., 2007).
6. Molecular Docking and In Silico Studies
- Acetamide derivatives have been subjected to molecular docking studies targeting various proteins, revealing their potential interactions at the molecular level. This is important for drug design and understanding the mechanism of action of these compounds (Flefel et al., 2018).
7. Synthesis of Novel Heterocyclic Compounds
- The synthesis of novel heterocyclic compounds using acetamide derivatives plays a significant role in the development of new pharmaceutical agents. This area of research is critical for discovering new drugs with various therapeutic properties (Darwish et al., 2014).
Safety And Hazards
This compound is not intended for human or veterinary use and should be handled with appropriate safety precautions1. For detailed safety and hazard information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Future Directions
The future directions for this compound could involve further research into its properties and potential applications. Given that similar compounds have been studied for their anticancer properties2, this compound could also be investigated for similar biological activities. However, these potential applications would need to be confirmed through rigorous scientific research.
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-4-2-3-5-15(13)21-19(24)11-27-20-9-7-16(22-23-20)14-6-8-17-18(10-14)26-12-25-17/h2-10H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNBCGXCLSHGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


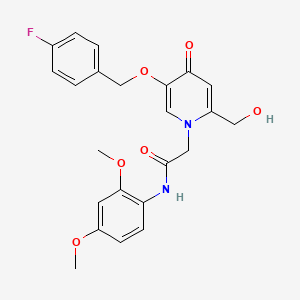
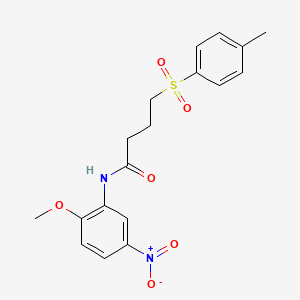
![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)
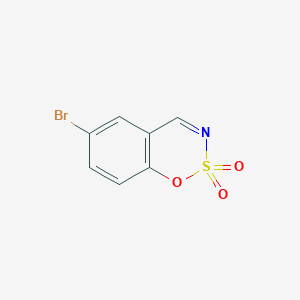
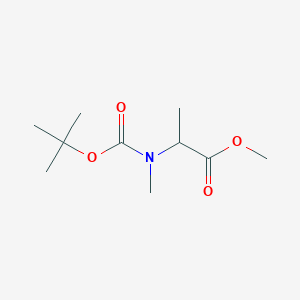

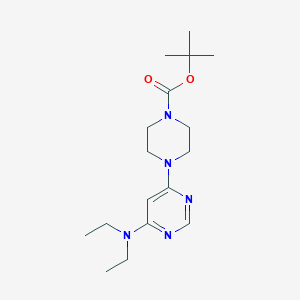
![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)
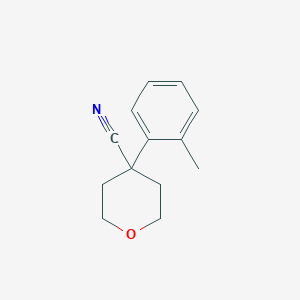
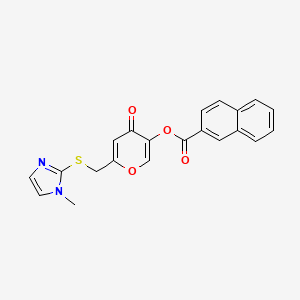
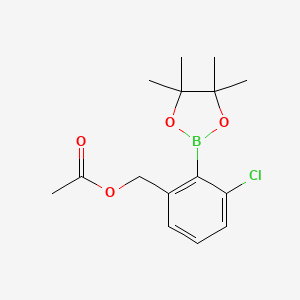
![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)